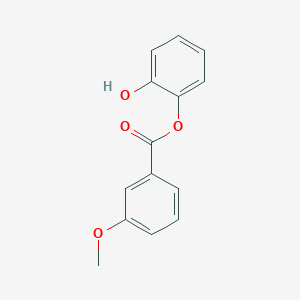
N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-2-méthoxyphényl)tétrahydrofurane-2-carboxamide est un composé chimique de formule moléculaire C12H17ClN2O3. Il est connu pour sa structure unique, qui comprend un groupe amino, un groupe méthoxy et un cycle tétrahydrofurane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(4-Amino-2-méthoxyphényl)tétrahydrofurane-2-carboxamide implique généralement la réaction de l'acide 4-amino-2-méthoxybenzoïque avec le chlorure d'acide tétrahydrofurane-2-carboxylique en présence d'une base telle que la triéthylamine. La réaction est réalisée dans des conditions anhydres pour empêcher l'hydrolyse du chlorure d'acide .
Méthodes de production industrielle
Il est probable que des voies de synthèse similaires soient mises à l'échelle en utilisant des réacteurs plus grands et des techniques de purification plus efficaces pour répondre aux besoins industriels .
Analyse Des Réactions Chimiques
Types de réactions
N-(4-Amino-2-méthoxyphényl)tétrahydrofurane-2-carboxamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction: Le groupe carboxamide peut être réduit pour former des amines.
Substitution: Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions communs
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction: Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe amino peut produire des dérivés nitro, tandis que la réduction du groupe carboxamide peut produire des amines primaires ou secondaires .
Applications de recherche scientifique
N-(4-Amino-2-méthoxyphényl)tétrahydrofurane-2-carboxamide a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-(4-Amino-2-méthoxyphényl)tétrahydrofurane-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Les groupes amino et méthoxy jouent un rôle crucial dans la liaison aux enzymes ou aux récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes sont encore en cours d'investigation, mais des études préliminaires suggèrent qu'il pourrait inhiber certaines enzymes impliquées dans les processus pathologiques .
Applications De Recherche Scientifique
N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de N-(4-Amino-2-méthoxyphényl)tétrahydrofurane-2-carboxamide
- 4-(((4-Méthoxyphényl)amino)méthyl)-N,N-diméthylaniline
- 2-Méthoxy-5-((phénylamino)méthyl)phénol
Unicité
N-(4-Amino-2-méthoxyphényl)tétrahydrofurane-2-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de la présence d'un cycle tétrahydrofurane. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h4-5,7,10H,2-3,6,13H2,1H3,(H,14,15) |
Clé InChI |
GTBXIAHEQCZVHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


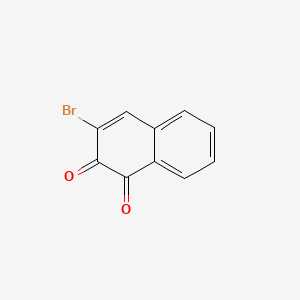
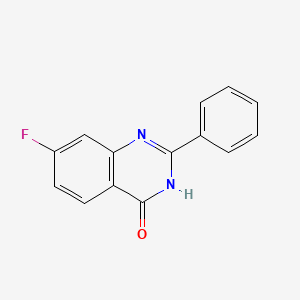


![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11871797.png)

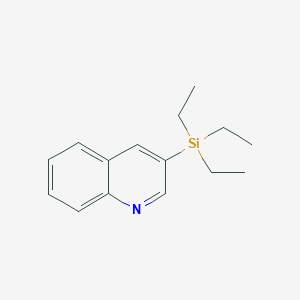
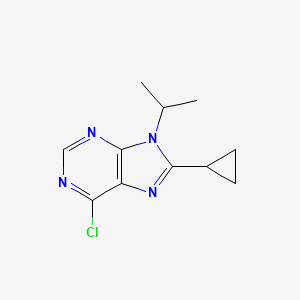
![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871820.png)
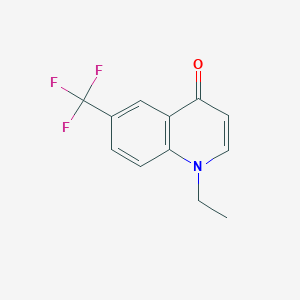
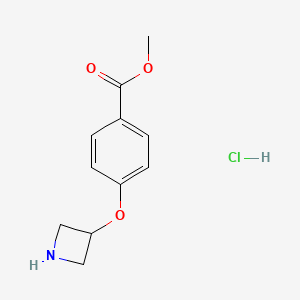
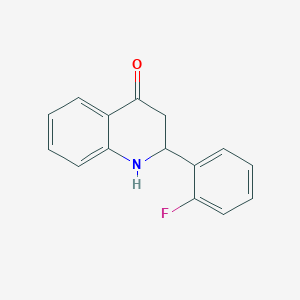
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)
